Product packaging for ABT-239(Cat. No.:)

ABT-239

Cat. No.: B1241562
M. Wt: 330.4 g/mol
InChI Key: KFHYZKCRXNRKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-239 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist and inverse agonist with high affinity for both human and rat H3 receptors . This compound is recognized for its cognition-enhancing properties and has been widely investigated in preclinical research for its potential relevance to central nervous system disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) . Its mechanism of action involves blockade of central H3 receptors, leading to the enhanced release of key neurotransmitters such as acetylcholine in the frontal cortex and hippocampus, and dopamine in the frontal cortex, which are critical for learning, memory, and attention . Research studies have demonstrated that this compound can improve cognitive performance in various animal models. It has shown efficacy in improving social memory in both adult and aged rats, enhancing prepulse inhibition in specific mouse models, and attenuating psychostimulant-induced hyperactivity . Furthermore, this compound has been shown to reverse spatial memory deficits and impairments in hippocampal synaptic plasticity induced by chronic stress or prenatal ethanol exposure in animal models . It can also augment nicotine-induced memory enhancement, suggesting a complex interaction with cholinergic systems . While this compound exhibited broad preclinical efficacy, it is important to note that its development for human therapeutic use was discontinued due to the dangerous cardiac side effect of QT prolongation observed in clinical trials . Consequently, this compound is now exclusively used as a valuable tool compound in basic and translational animal research to explore the physiological and therapeutic roles of the histamine H3 receptor. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O B1241562 ABT-239

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

4-[2-[2-(2-methylpyrrolidin-1-yl)ethyl]-1-benzofuran-5-yl]benzonitrile

InChI

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3

InChI Key

KFHYZKCRXNRKRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N

Synonyms

(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
ABT 239
ABT-239
ABT239
benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-

Origin of Product

United States

Pharmacological Characterization of Abt 239

Receptor Binding Profile

ABT-239 demonstrates a high affinity for both human and rodent histamine (B1213489) H3 receptors and exhibits significant selectivity against other histamine receptor subtypes and various other biogenic amine receptors and G protein-coupled receptors. researchgate.netnih.govpsu.edufrontiersin.org

Affinity for Human and Rodent Histamine H3 Receptors

This compound binds to recombinant human and rat H3 receptors with high affinity. Studies have reported pKi values of 9.4 for recombinant human H3 receptors and 8.9 for recombinant rat H3 receptors. researchgate.netnih.gov These values correspond to Ki values of approximately 0.4 nM and 1.2 nM for rat and human H3 receptors, respectively. frontiersin.orgpsu.edu The affinity for native H3 receptors in rat, human, dog, and guinea pig brain preparations was found to be approximately equivalent, with pKi values around 8.5. psu.edu

Here is a table summarizing the binding affinities:

Receptor TypeSpeciesBinding Affinity (pKi)Corresponding Ki (nM) (approx.)Source
Recombinant H3RHuman9.40.4 researchgate.netnih.gov
Recombinant H3RRat8.91.2 researchgate.netnih.gov
Native H3RHuman~8.5~3.2 psu.edu
Native H3RRat~8.5~3.2 psu.edu
Native H3RDog~8.5~3.2 psu.edu
Native H3RGuinea Pig~8.5~3.2 psu.edu

Selectivity against Other Histamine Receptor Subtypes (H1, H2, H4)

This compound exhibits high selectivity for the human H3 receptor compared to other histamine receptor subtypes. It is reported to be over 1000-fold selective versus human H1, H2, and H4 histamine receptors. researchgate.netnih.gov Binding affinity studies showed no binding affinity at concentrations up to 10 µM (pKi < 5) for the H4 receptor, low affinity for the H1 receptor (pKi = 5.8), and low affinity for the H2 receptor (pKi = 5.2). psu.edu

Selectivity against Other Biogenic Amine Receptors (e.g., α2-adrenergic, 5-HT3) and G Protein-Coupled Receptors

Beyond histamine receptors, this compound also demonstrates selectivity against other biogenic amine receptors, such as α2-adrenergic and serotonin (B10506) 5-HT3 receptors. It is over 100-fold selective for the human H3 receptor versus these receptors, which are known to bind imidazole (B134444) H3 receptor antagonists with relatively high affinity. researchgate.netpsu.edu Furthermore, this compound shows selectivity against over 80 other rodent and human G protein-coupled receptors (GPCRs), including muscarinic receptors, and ligand-activated ion channels. psu.edu

Functional Pharmacodynamics at the Histamine H3 Receptor

This compound functions as a potent H3 receptor antagonist and inverse agonist, influencing signaling pathways mediated by the receptor. researchgate.netnih.govncats.io

Antagonist Activity in Agonist-Induced Responses

This compound acts as a competitive antagonist at recombinant human and rat H3 receptors, effectively reversing agonist-induced changes in various signaling pathways. researchgate.netnih.govpsu.edu

This compound is potent in reversing agonist-induced changes in cyclic AMP (cAMP) formation mediated by both recombinant human and rat H3 receptors. Studies using adenylate cyclase assays have shown pKb values of 7.9 for the human H3 receptor and 7.6 for the rat H3 receptor, indicating potent antagonist activity in this pathway. researchgate.netnih.govncats.io This demonstrates the ability of this compound to block the inhibitory effect of H3 receptor agonists on cAMP production. psu.edu

Here is a table summarizing the functional potency in reversing agonist-induced cAMP changes:

Functional AssayReceptor TypeSpeciesPotency (pKb)Source
Reversal of cAMP changesRecombinant H3RHuman7.9 researchgate.netnih.govncats.io
Reversal of cAMP changesRecombinant H3RRat7.6 researchgate.netnih.govncats.io

This compound also demonstrates inverse agonist activity, inhibiting constitutive activity of both rat and human H3 receptors in assays such as [35S]-GTPγS binding. researchgate.netnih.govncats.io

Modulation of Guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. nih.govaxonmedchem.comnih.gov Activation of Gi/o proteins leads to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of GTPγS binding. nih.govaxonmedchem.com

This compound has been shown to influence [35S]GTPγS binding, which is an indicator of G protein activation. Studies using recombinant human and rat H3 receptors have demonstrated that this compound can reverse agonist-induced changes in [35S]GTPγS binding. researchgate.netnih.gov This effect is indicative of its action at the H3 receptor.

Furthermore, this compound acts as a potent inverse agonist, inhibiting constitutive [35S]GTPγS binding at both rat and human H3 receptors. researchgate.netnih.govpsu.edu Constitutive activity refers to the ability of a receptor to signal in the absence of an agonist. wikipedia.orgnih.gov

The pKb values for this compound reversing agonist-induced [35S]GTPγS binding were reported as 9.0 for human H3 receptors and 8.3 for rat H3 receptors. researchgate.netnih.gov As an inverse agonist, this compound inhibited constitutive [35S]GTPγS binding with pEC50 values of 8.9 for rat H3 receptors and 8.2 for human H3 receptors. researchgate.netnih.govpsu.edu

Here is a summary of this compound's effects on [35S]GTPγS binding:

Effect on [35S]GTPγS BindingReceptor SpeciesPotency (pKb or pEC50)
Reversal of agonist-inducedHuman H3R9.0 (pKb)
Reversal of agonist-inducedRat H3R8.3 (pKb)
Inhibition of constitutiveRat H3R8.9 (pEC50)
Inhibition of constitutiveHuman H3R8.2 (pEC50)
Influence on Calcium Mobilization

Histamine H3 receptors can also influence intracellular calcium mobilization. axonmedchem.comscispace.com this compound has been shown to affect calcium mobilization mediated by H3 receptors. In studies involving recombinant human H3 receptors, this compound demonstrated the ability to reverse agonist-induced changes in calcium mobilization with a pKb value of 7.9. researchgate.netnih.gov

Inverse Agonist Activity against Constitutive Receptor Activity

A significant characteristic of this compound is its potent inverse agonist activity at histamine H3 receptors. researchgate.netnih.govpsu.edu H3 receptors exhibit constitutive activity, meaning they can signal even without the presence of an activating ligand. wikipedia.orgnih.gov Inverse agonists bind to the receptor and reduce this basal activity. nih.gov

This compound inhibits this constitutive activity, as demonstrated by its effect on [35S]GTPγS binding. researchgate.netnih.govpsu.edu The pEC50 values for inhibiting constitutive [35S]GTPγS binding were 8.9 at rat H3 receptors and 8.2 at human H3 receptors. researchgate.netnih.govpsu.edu This inverse agonism is considered potentially beneficial for therapeutic applications aimed at increasing histamine release in the brain. nih.govscispace.com

Competitive Nature of Receptor Interaction

This compound interacts with the histamine H3 receptor in a competitive manner. psu.edu This means that this compound binds to the same site on the receptor as histamine or other agonists, and its effects can be overcome by increasing the concentration of the agonist. Evidence for this competitive interaction comes from studies where this compound reversed histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes and agonist-induced inhibition of contractile responses in electric field stimulated guinea pig ileal segments. researchgate.netnih.gov Schild analysis has also supported the competitive nature of this compound's interaction with the human H3 receptor in inhibiting agonist-induced cAMP accumulation. psu.edu

Characterization of Other Pharmacological Targets

Beyond its primary activity at histamine H3 receptors, this compound has been found to interact with other pharmacological targets.

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Antagonism

This compound is also characterized as an antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. absin.netmedchemexpress.comtargetmol.comfishersci.atadooq.com TRPV1 is a non-selective cation channel that can be activated by various stimuli, including heat, low pH, and capsaicin. wikipedia.org

Here is a summary of this compound's activity at TRPV1:

TargetActivity
TRPV1Antagonist

Sigma-1 Receptor Affinity

Recent studies have indicated that this compound displays appreciable affinity for the Sigma-1 receptor. monash.edufrontiersin.orgnih.govunm.edunih.gov The Sigma-1 receptor is a unique transmembrane protein found in the endoplasmic reticulum, and it interacts with various ligands distinct from classical opioid receptors. wikipedia.org

The appreciable affinity of this compound for the Sigma-1 receptor suggests that some of its in vivo effects could potentially involve this target, in addition to its primary action at H3Rs. monash.eduunm.edunih.gov It has been reported that this compound is roughly equipotent at both H3Rs and Sigma-1 receptors. unm.edu

Here is a summary of this compound's activity at the Sigma-1 receptor:

TargetActivity
Sigma-1 ReceptorAffinity

Neurochemical and Molecular Mechanisms of Abt 239 Action

Modulation of Neurotransmitter Release

Central Histamine (B1213489) Release Regulation (Autoreceptor Blockade)

ABT-239 acts as a potent antagonist at histamine H3 autoreceptors, which are presynaptic receptors located on histaminergic neurons. In their natural function, these autoreceptors are stimulated by histamine in the synaptic cleft to inhibit further histamine release, serving as a negative feedback mechanism. By blocking these receptors, this compound effectively removes this inhibitory brake, leading to an increase in the synthesis and release of histamine in various brain regions. frontiersin.orgbioworld.com This enhanced histaminergic transmission is a foundational aspect of this compound's pharmacological profile.

Studies have demonstrated that systemic administration of this compound augments histamine release in the prefrontal cortex. frontiersin.orgbioworld.com Furthermore, direct perfusion of the tuberomammillary nucleus (TMN), the sole source of histamine in the brain, with this compound has been shown to increase histamine release not only in the TMN itself but also in projection areas such as the nucleus basalis magnocellularis (NBM) and the cortex. bioworld.com

Heteroreceptor Modulation of Non-Histaminergic Neurotransmitter Release

Beyond its effects on histamine, this compound also modulates the release of other key neurotransmitters through its action on H3 heteroreceptors. These receptors are located on the presynaptic terminals of non-histaminergic neurons and regulate the release of other neurotransmitters.

This compound has been shown to significantly enhance the release of acetylcholine (B1216132) (ACh) in brain regions critical for cognitive function. frontiersin.orgnih.govtargetmol.com Microdialysis studies in freely moving rats have demonstrated that this compound administration leads to an increase in ACh levels in the frontal cortex and hippocampus. frontiersin.orgtargetmol.com This effect is attributed to the blockade of H3 heteroreceptors on cholinergic nerve terminals. Additionally, this compound has been found to increase c-Fos expression, a marker of neuronal activity, in the nucleus basalis of Meynert, a key site of cholinergic neurons that project to the cortex. bioworld.comnih.gov

Effect of this compound on Acetylcholine Release
Brain RegionEffect on Acetylcholine ReleaseSupporting Evidence
Frontal CortexIncreasedMicrodialysis studies in rats frontiersin.orgtargetmol.com
HippocampusIncreasedMicrodialysis studies in rats frontiersin.orgtargetmol.com
Nucleus Basalis of MeynertIncreased Neuronal Activity (c-Fos)Immunohistochemistry studies in rats bioworld.comnih.gov

The influence of this compound extends to the dopaminergic system, with studies indicating a region-specific modulation of dopamine (B1211576) (DA) release. frontiersin.orgtargetmol.com In the frontal cortex, administration of this compound has been observed to enhance DA release. frontiersin.orgtargetmol.com This effect is likely mediated by the blockade of H3 heteroreceptors on dopaminergic terminals. Interestingly, this modulation appears to be selective, as similar effects on dopamine release have not been observed in the striatum. targetmol.com

The blockade of H3 receptors by this compound is also suggested to have implications for the norepinephrine (NA) and serotonin (B10506) (5-HT) systems. frontiersin.org The augmented release of histamine resulting from H3 receptor antagonism can, in turn, influence the activity of noradrenergic and serotonergic neurons, leading to altered release of these neurotransmitters. This indirect modulation contributes to the complex neurochemical profile of this compound.

Intracellular Signaling Pathway Modulation

The neurochemical effects of this compound are underpinned by its influence on intracellular signaling cascades. Research has indicated that the procognitive effects of this compound are dependent on the integrity of the brain's histaminergic system and involve the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) pathway. nih.gov

Systemic treatment with this compound has been shown to increase the phosphorylation of GSK-3β in both the cortex and hippocampus of normal mice. nih.gov GSK-3β is a key regulatory kinase involved in numerous cellular processes, and its phosphorylation at Ser9 leads to its inhibition. The finding that this compound promotes this phosphorylation suggests a downstream consequence of its primary action on H3 receptors.

Furthermore, the procognitive effects of this compound were prevented by the administration of a PI3K inhibitor. nih.gov This indicates that the activation of the PI3K/Akt signaling pathway is a critical step in mediating the cognitive-enhancing effects of this compound. The proposed mechanism involves H3 receptor blockade leading to enhanced histamine release, which in turn activates postsynaptic receptors that engage the PI3K/Akt pathway, ultimately resulting in the phosphorylation and inhibition of GSK-3β.

cAMP Response Element Binding Protein (CREB) Phosphorylation

This compound has been shown to influence the phosphorylation of the cAMP Response Element Binding Protein (CREB), a crucial transcription factor in the central nervous system that regulates the expression of genes involved in neuronal plasticity, learning, and memory.

Studies in animal models have demonstrated that acute administration of this compound at doses known to enhance cognitive function leads to an increase in the phosphorylation of CREB in the cortex of mice. nih.gov Furthermore, in a transgenic mouse model of Alzheimer's disease, which exhibits reduced levels of cortical CREB phosphorylation, a two-week infusion of this compound was sufficient to restore these levels to normal. nih.gov This suggests that the cognitive-enhancing effects of this compound may be mediated, at least in part, through the activation of the CREB signaling pathway.

Model Administration Brain Region Effect on CREB Phosphorylation
CD1 MiceAcuteCortexIncreased
Tg2576 (AD Model)2-Week InfusionCortexRestored to normal levels

Glycogen Synthase Kinase-3 Beta (GSK-3β) Phosphorylation

Another significant molecular target of this compound is Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, metabolism, and apoptosis. The activity of GSK-3β is inhibited when it is phosphorylated at the Serine 9 (Ser9) position.

Research has found that acute administration of this compound increases the phosphorylation of GSK-3β at Ser9 in the cortex of CD1 mice. nih.gov This inhibitory phosphorylation is noteworthy because it occurs independently of increased acetylcholine release, a primary consequence of H3 receptor antagonism. nih.gov In Alzheimer's disease model mice (Tg2576), which show dysregulated GSK-3β activity, a two-week treatment with this compound successfully restored the reduced levels of hippocampal pSer9-GSK3β. nih.gov These findings indicate that this compound can modulate GSK-3β activity, a pathway of significant interest for neurodegenerative diseases. nih.gov

Model Administration Brain Region Effect on GSK-3β (Ser9) Phosphorylation
CD1 MiceAcuteCortexIncreased
Tg2576 (AD Model)2-Week InfusionHippocampusRestored to normal levels

Akt Pathway Modulation (Phospho-Akt)

The direct effects of this compound on the Akt signaling pathway, a critical upstream regulator of GSK-3β, have not been extensively detailed in available scientific literature. While this compound is known to induce the inhibitory phosphorylation of GSK-3β, studies have not yet fully elucidated whether this action is mediated through the direct modulation of Akt phosphorylation.

Apoptosis-Related Protein Modulation (Bax, Bcl-2, Cleaved Caspase-3)

The specific, direct impact of this compound administration on the expression levels of key apoptosis-related proteins—such as the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the executioner enzyme Cleaved Caspase-3—remains to be fully characterized in scientific research. While the modulation of signaling molecules like GSK-3β by this compound suggests potential downstream effects on cell survival pathways, direct evidence detailing the modulation of Bax, Bcl-2, and Cleaved Caspase-3 levels by this compound alone is not prominently available in the current literature.

c-Fos Expression in Select Brain Regions

This compound administration has been shown to selectively increase the expression of c-Fos, an immediate-early gene often used as a marker for neuronal activation, in specific regions of the brain. This indicates that the compound enhances neuronal activity in a region-dependent manner.

Systemic administration of this compound in rats leads to a dose-dependent increase in c-Fos expression in the cortex and the nucleus basalis magnocellularis (NBM). nih.govnih.gov Conversely, the same studies noted no significant change in c-Fos expression in other brain areas, such as the nucleus accumbens and the striatum. nih.gov This selective activation pattern was further clarified by studies involving direct administration of this compound into the tuberomammillary nucleus (TMN), the sole source of histaminergic neurons in the brain. nih.gov This localized application also resulted in increased c-Fos expression in the NBM and cortex, but not in the striatum or nucleus accumbens. nih.gov These findings suggest that this compound differentially activates distinct histaminergic pathways based on their terminal projections. nih.gov

Brain Region Effect of this compound on c-Fos Expression
CortexIncreased
Nucleus Basalis Magnocellularis (NBM)Increased
Nucleus Accumbens (NAcc)No significant change
StriatumNo significant change

Preclinical Efficacy Studies of Abt 239 in Animal Models

Cognitive Enhancement in Rodent Models

Preclinical investigations in rodent models have demonstrated the potential of ABT-239 to enhance cognitive functions. These studies have explored its effects on learning and memory, its ability to counteract stress-induced cognitive deficits, and its capacity to reverse synaptic plasticity impairments.

This compound has shown significant efficacy in improving performance in learning and memory tasks. In a five-trial inhibitory avoidance test, this compound robustly enhanced the acquisition of the avoidance response in rat pups. nih.govresearchgate.net This effect was observed at doses that indicated a significant gain in potency compared to previous histamine (B1213489) H3 receptor antagonists like thioperamide (B1682323) and ciproxifan. nih.gov The improvement in this model was sustained for 3 to 6 hours and was also present after repeated administration of the compound. nih.gov

The compound also demonstrated positive effects on social recognition memory. In both adult and aged rats, this compound improved their ability to recognize a previously encountered juvenile rat, a measure of short-term social memory. nih.gov

Table 1: Effect of this compound on Inhibitory Avoidance Acquisition in Rat Pups
Animal ModelTest ParadigmObserved Effect
Rat PupsFive-trial inhibitory avoidanceImproved acquisition of avoidance response nih.govresearchgate.net
Table 2: Effect of this compound on Social Recognition Memory in Rats
Animal ModelTest ParadigmObserved Effect
Adult and Aged RatsSocial recognition memoryImproved social memory nih.gov

Research has indicated that this compound can mitigate the negative impacts of stress on cognitive function. In studies involving chronically stressed rats, the animals exhibited significant declines in spatial working and reference memory. frontiersin.orgnih.govnih.gov Pre-treatment with this compound was shown to abolish or prevent these stress-induced spatial memory impairments. frontiersin.orgnih.govnih.gov

In the Morris water maze test, an improvement in spatial reference memory was observed in stressed animals that had been pre-treated with this compound. frontiersin.orgnih.govnih.gov Similarly, in the Barnes maze test, a beneficial effect of this compound was noted in the stressed animal group, which persisted throughout the testing period. frontiersin.orgnih.gov This suggests that this compound has the potential to counteract the detrimental effects of chronic stress on spatial learning and memory.

Table 3: Effect of this compound on Stress-Induced Cognitive Impairments in Rats
Animal ModelTest ParadigmObserved Effect
Chronically Stressed RatsMorris water mazeImprovement in spatial reference memory frontiersin.orgnih.govnih.gov
Chronically Stressed RatsBarnes mazeBeneficial effect on spatial memory throughout the testing period frontiersin.orgnih.gov

This compound has been investigated for its potential to reverse deficits in synaptic plasticity, a key cellular mechanism underlying learning and memory. Prenatal exposure to ethanol is known to cause impairments in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

In a study with adult male offspring of rats that consumed ethanol during pregnancy, LTP in the dentate gyrus of the hippocampus was markedly impaired. nih.gov Administration of this compound was found to reverse this fetal ethanol-induced LTP deficit. nih.gov Interestingly, the compound did not enhance LTP in control offspring that were not exposed to ethanol prenatally. nih.gov These findings suggest that histamine H3 receptor antagonists like this compound may be useful for addressing synaptic plasticity and learning deficits associated with fetal alcohol exposure. nih.gov

Table 4: Effect of this compound on Fetal Ethanol-Induced Synaptic Plasticity Deficits in Rats
Animal ModelDeficitObserved Effect of this compound
Rats with prenatal ethanol exposureImpaired long-term potentiation (LTP) in the dentate gyrusReversed the fetal ethanol-induced LTP deficit nih.gov

Models of Schizophrenia-Associated Cognitive Deficits

This compound has also been evaluated in animal models relevant to the cognitive deficits observed in schizophrenia. These studies have focused on its ability to improve sensory gating deficits and to counteract the effects of psychostimulants.

Sensory gating is the neurological process of filtering out redundant or unnecessary stimuli from all possible environmental stimuli. Deficits in sensory gating are a characteristic feature of schizophrenia. Prepulse inhibition (PPI) of the startle reflex is a common paradigm used to measure sensory gating in animals. nih.govdrugbank.comnih.govnih.gov

In DBA/2 mice, a strain known to have baseline gating deficits, this compound was shown to improve these deficits in the prepulse inhibition of startle test. nih.gov Furthermore, it also improved gating deficits in the N40 auditory gating paradigm in the same mouse model. nih.gov

Table 5: Effect of this compound on Gating Deficits in Mice
Animal ModelTest ParadigmObserved Effect
DBA/2 MicePrepulse inhibition of startleImproved gating deficits nih.gov
DBA/2 MiceN40Improved gating deficits nih.gov

Psychostimulants such as methamphetamine can induce hyperactivity in rodents, which is often used as an animal model to study aspects of psychosis. mdpi.comnih.gov Research has shown that this compound can attenuate the hyperactivity induced by methamphetamine in mice. nih.gov This finding suggests a potential role for histamine H3 receptor antagonists in modulating the behavioral effects of psychostimulants.

Table 6: Effect of this compound on Psychostimulant-Induced Hyperactivity in Mice
Animal ModelInducing AgentObserved Effect of this compound
MiceMethamphetamineAttenuated hyperactivity nih.gov

Reversal of NMDA Receptor Antagonist-Induced Deficits (e.g., Ketamine, MK-801)

N-methyl-D-aspartate (NMDA) receptor hypofunction is a key factor in the pathophysiology of certain neurological conditions. Preclinical studies have investigated this compound's ability to counteract cognitive impairments induced by NMDA receptor antagonists like ketamine and MK-801.

In models relevant to cognitive deficits, this compound has demonstrated a capacity to attenuate impairments caused by these antagonists. Research shows that this compound, along with other non-imidazole histamine H3 receptor antagonists, can alleviate ketamine-induced deficits in working memory, as measured by spontaneous alternation in a cross-maze. Similarly, this compound was effective in mitigating the long-term memory retention impairments induced by MK-801 in inhibitory avoidance tasks. Notably, in these studies, this compound did not impair performance when administered alone, suggesting a restorative rather than a general enhancing effect on cognition in this context. The blockade of NMDA receptors by antagonists like MK-801 is known to selectively impair cognitive flexibility and reversal learning. The efficacy of this compound in these models highlights its potential to address cognitive deficits associated with NMDA receptor hypofunction.

Efficacy of this compound in Reversing NMDA Antagonist-Induced Deficits

NMDA AntagonistAnimal Model AssayObserved Effect of this compoundReference
KetamineSpontaneous Alternation (Cross-Maze)Attenuated deficits in working memory
MK-801Inhibitory AvoidanceAttenuated impairments in long-term memory retention

Efficacy in Neurodevelopmental Models (e.g., Methylazoxymethanol Acetate-Treated Rats)

The methylazoxymethanol acetate (MAM) neurodevelopmental model is used to simulate certain aspects of schizophrenia. In this model, prenatal exposure to MAM leads to behavioral and morphological brain abnormalities in adulthood. Studies have explored the effects of this compound in MAM-treated rats to assess its therapeutic potential for neurodevelopmental disorders.

Research has shown that chronic, but not acute, treatment with this compound can significantly improve impairments in spontaneous alternation in MAM-treated rats. This finding suggests that sustained administration of this compound may be necessary to ameliorate cognitive deficits arising from neurodevelopmental abnormalities. The impairments in MAM-treated animals can include difficulties in tasks requiring cognitive flexibility, such as extradimensional set-shifting and reversal learning. The ability of chronic this compound treatment to address some of these deficits points to its potential role in managing cognitive symptoms associated with neurodevelopmental disorders like schizophrenia.

Neuroprotection in Excitotoxicity Models

Attenuation of Kainic Acid-Induced Excitotoxicity

Kainic acid (KA), an analog of glutamate, is used to induce excitotoxicity and seizures in animal models, mimicking aspects of temporal lobe epilepsy. The neuroprotective potential of this compound has been evaluated in this model. Pre-treatment with this compound has been found to significantly attenuate the behavioral and excitotoxic anomalies mediated by kainic acid in mice. This suggests that antagonizing the histamine H3 receptor can offer protection against the neuronal damage triggered by excessive glutamate receptor activation.

Further studies showed that combining this compound with other compounds, such as the GSK3β inhibitor TDZD-8, resulted in even greater neuroprotection than when either compound was used alone. This synergistic effect indicates that targeting the H3 receptor could be a valuable adjunctive strategy in conditions characterized by excitotoxic events.

Neuroprotective Effects of this compound Against Kainic Acid (KA)

ModelKey FindingsReference
Kainic Acid-Induced Excitotoxicity in MiceThis compound significantly attenuated KA-mediated behavioral and excitotoxic anomalies.
Combination TherapyCo-administration of this compound with TDZD-8 produced greater neuroprotection.

Mechanisms Underlying Neuroprotective Effects

The neuroprotective effects of this compound in excitotoxicity models appear to be mediated through the modulation of specific intracellular signaling pathways. Research indicates that this compound restored the altered expression of several key proteins involved in cell death and survival pathways following kainic acid-induced insults.

Specifically, this compound was shown to restore the expression of:

Bax: A pro-apoptotic protein.

Cleaved caspase-3: An executioner caspase in the apoptotic pathway.

Phospho-Akt (Ser473): A key node in cell survival signaling.

cAMP response element binding protein (CREB): A transcription factor involved in neuronal survival and plasticity.

The findings suggest that the neuroprotective potential of this compound against kainic acid-induced neurotoxicity is possibly mediated, at least in part, by modulating the Akt/GSK3β and CREB pathways. By influencing these pathways, this compound helps to counteract the cascade of events that leads to excitotoxic neuronal death.

Studies in Other Preclinical Disease Models

Therapeutic Potential in Alzheimer's Disease Transgenic Models (e.g., Tau Hyperphosphorylation, Amyloid Beta Toxicity)

While broad efficacy in various animal models of cognition suggests a potential utility for this compound in conditions like Alzheimer's disease, specific preclinical studies investigating the effects of this compound on hallmark pathologies such as tau hyperphosphorylation and amyloid beta toxicity in Alzheimer's disease transgenic models were not identified in the performed searches. The neuropathological features of Alzheimer's disease include senile plaques, composed mainly of β-amyloid peptide, and neurofibrillary tangles, which contain hyperphosphorylated Tau protein. Transgenic animal models that overexpress proteins with mutations found in familial Alzheimer's disease are commonly used to test therapeutic strategies against these pathologies. However, direct evidence of this compound's impact in these specific models is not currently available.

Investigations in Pain Models (Inflammatory and Neuropathic)

The role of histamine H3 receptor (H3R) antagonists, such as this compound, in nociception has been an area of preclinical investigation. However, studies have yielded conflicting results regarding their efficacy in inflammatory and neuropathic pain models.

In a notable study investigating various histamine receptor subtypes in pain transmission, this compound, acting as an H3R antagonist, was evaluated in a rat model of acute inflammatory pain. The model utilized intraplantar carrageenan injection to induce thermal hyperalgesia. The results indicated that this compound produced no significant effects in this model. nih.gov This finding was in contrast to a selective H4 receptor antagonist, which potently reversed the thermal hyperalgesia. nih.gov

The table below summarizes the findings from the aforementioned study.

While this specific study did not show efficacy for this compound in an acute inflammatory pain model, the broader field of neuropathic pain involves complex mechanisms that may be modulated by the histaminergic system. nih.govfrontiersin.orgukscip.commdpi.comresearchgate.netwikipedia.org Neuropathic pain arises from damage or dysfunction of the nervous system and involves processes like central and peripheral sensitization. researchgate.netwikipedia.org Preclinical animal models, such as those involving nerve ligation or constriction, are crucial for investigating potential new analgesics for these conditions. frontiersin.orgnih.gov However, specific data on the efficacy of this compound in established preclinical models of neuropathic pain remains limited in the available literature.

Relevance to Attention-Deficit Hyperactivity Disorder (ADHD) Relevant Models

This compound has been more extensively studied in animal models relevant to cognitive and attentional deficits, such as those used to investigate potential treatments for Attention-Deficit Hyperactivity Disorder (ADHD). nih.govresearchgate.net The rationale for its use in this context stems from the role of the histamine H3 receptor in modulating the release of several key neurotransmitters involved in arousal, attention, and cognition, including acetylcholine (B1216132) and dopamine (B1211576). mdpi.com

Preclinical efficacy for this compound has been demonstrated in models that assess learning and memory, which are core cognitive domains affected in ADHD. researchgate.net One of the key models used is the five-trial inhibitory avoidance (5-TIA) test in rat pups, which is sensitive to the effects of compounds with pro-attentional properties. researchgate.netmdpi.com In this model, acute administration of this compound was shown to improve the acquisition of the inhibitory avoidance response. mdpi.com This effect indicated enhanced learning and memory, suggesting a potential for cognitive enhancement. mdpi.com

Furthermore, studies have utilized the Spontaneously Hypertensive Rat (SHR), which is considered one of the most well-characterized genetic animal models of ADHD. taylorandfrancis.com Research has shown that H3R antagonists, including this compound, can improve cognitive performance in the 5-TIA model in SHRs. The efficacy of this compound in these models suggests its potential to ameliorate the attentional and cognitive deficits characteristic of ADHD. mdpi.com

The table below summarizes key findings from preclinical studies of this compound in ADHD-relevant models.

In addition to behavioral models, microdialysis studies in freely moving rats have shown that this compound can enhance the release of acetylcholine and dopamine in the frontal cortex. mdpi.com These neurochemical effects provide a mechanistic basis for the observed improvements in cognitive function, as these neurotransmitter systems are critically involved in regulating attention, executive function, and impulsivity, which are often impaired in individuals with ADHD. mdpi.com

Structure Activity Relationship Sar and Synthetic Chemistry of Abt 239

Design Principles for Non-Imidazole Histamine (B1213489) H3 Receptor Antagonists

The design of non-imidazole histamine H3 receptor antagonists like ABT-239 emerged from efforts to overcome limitations associated with earlier imidazole-based H3R ligands. acs.orgmdpi.commdpi.com While imidazole (B134444) compounds, such as thioperamide (B1682323) and clobenpropit, were among the first identified H3R antagonists, they often exhibited issues with hepatic CYP enzyme inhibition, leading to potential drug-drug interactions, and relatively poor central nervous system (CNS) penetration. acs.orgmdpi.commdpi.com

Key design principles for non-imidazole H3R antagonists involve modifying the structural features found in histamine and early imidazole antagonists. This includes increasing the distance between basic moieties and incorporating larger lipophilic groups. scispace.com The imidazole ring itself can be replaced with various heterocycles or other chemical scaffolds. mdpi.commdpi.comfrontiersin.org this compound, for example, features a benzofuran (B130515) core, a structural element that has been successfully employed in the development of potent non-imidazole H3R antagonists. acs.orgmdpi.com The rationale behind exploring diverse non-imidazole structures is to identify compounds with improved pharmacokinetic properties, better brain penetration, and reduced potential for off-target interactions, particularly with CYP enzymes. acs.orgmdpi.commdpi.com

Key Structural Features Contributing to Potency and Selectivity of this compound

This compound is characterized by a 2-aminoethylbenzofuran skeleton, which provides a more conformationally constrained structure compared to some earlier H3 antagonists. researchgate.net This structural rigidity contributes to its high potency at both human and rat H3 receptors, with reported Ki values in the nanomolar range (0.1-5.8 nM). probechem.comnih.gov Specifically, this compound has high affinity for rat (pK(i) = 8.9) and human (pK(i) = 9.5) H3Rs. frontiersin.orgnih.gov

The key structural features contributing to this compound's potency and selectivity include the benzofuran core, the ethyl linker, and the (2R)-2-methylpyrrolidinyl group. xcessbio.comnih.gov SAR studies on related 2-aminoethylbenzofuran analogues have indicated that the nature and substitution pattern of the basic amine moiety significantly influence potency. researchgate.net The (2R)-2-methylpyrrolidine group in this compound is particularly important for optimal activity. researchgate.netnih.gov The terminal phenyl ring, substituted with a nitrile group in this compound, can also be modified, with different heterocycles or substituents impacting activity. scispace.com

This compound demonstrates high selectivity (1000-fold) over other histamine receptor subtypes (H1, H2, and H4). probechem.com This selectivity is crucial for minimizing off-target effects and is influenced by the specific interactions of the molecule within the H3 receptor binding site. Structural studies and pharmacophore models for H3R selective antagonists, including this compound, suggest that critical selectivity-directing elements involve a basic proton interacting with a specific aspartate residue (D1143.32), a spacer element, an aromatic ring interacting with lipophilic pockets in transmembrane domains, and an aliphatic ring located in other transmembrane regions. nih.govacs.org

Synthetic Methodologies for this compound Production

The need for substantial quantities of this compound for preclinical and clinical studies necessitated the development of efficient and scalable synthetic routes. acs.orgacs.org

Critical Chemical Reactions and Purification Strategies

The scaleable synthesis of this compound involves several critical chemical reactions. One such reaction is a highly selective monoiodination of a phenol (B47542) derivative, which was achieved in near quantitative yield using N-iodosuccinimide (NIS) in acetic acid with a small amount of sulfuric acid. acs.orgacs.org This step is crucial for introducing a handle for subsequent coupling reactions.

Another key transformation is a palladium-catalyzed cross-coupling reaction, specifically a Sonogashira-Stevens coupling, between the iodophenol and butyn-3-ol. acs.orgacs.org This reaction successfully constructed the benzofuran core of this compound in good yield and purity and was demonstrated to be effective on a kilogram scale. acs.orgacs.org

Table 1: Key Reactions in the Scaleable Synthesis of this compound

Reaction TypeSubstratesReagents/ConditionsProduct/IntermediateKey Outcome
Selective Monoiodination4'-hydroxy-biphenyl-4-carbonitrileNIS, AcOH, H₂SO₄IodophenolNear quantitative yield, high selectivity
Palladium-Catalyzed CouplingIodophenol, Butyn-3-olPd catalyst (e.g., Pd(OAc)₂), Ligand, BaseBenzofuran coreFormation of benzofuran, scalable process
Salt FormationThis compound free baseAcidThis compound saltImproved handling and purity

Table 2: this compound Receptor Binding Affinity

Receptor TargetSpeciesBinding Affinity (Ki or pKi)Citation
Histamine H3 ReceptorHuman0.1-5.8 nM (Ki), 9.5 (pKi) probechem.comfrontiersin.orgnih.govnih.gov
Histamine H3 ReceptorRat0.1-5.8 nM (Ki), 8.9 (pKi) probechem.comfrontiersin.orgnih.govnih.gov
Histamine H1 ReceptorHuman>1000-fold selective vs H3 probechem.com
Histamine H2 ReceptorHuman>1000-fold selective vs H3 probechem.com
Histamine H4 ReceptorHuman>1000-fold selective vs H3 probechem.com

Preclinical Pharmacokinetic and Metabolic Profile of Abt 239

Absorption and Distribution Characteristics

ABT-239 has demonstrated favorable absorption and distribution characteristics in several preclinical species. Studies have revealed good oral bioavailability, suggesting efficient absorption from the gastrointestinal tract. The oral bioavailability of this compound has been reported to range from 52% to 89% across different species, indicating a high degree of absorption after oral administration. nih.govnih.gov

Table 1: Oral Bioavailability of this compound in Preclinical Species

Species Oral Bioavailability (%)
Rat, Dog, Monkey 52 - 89

Data sourced from preclinical studies. nih.govnih.gov

Metabolic Stability and Enzyme Interactions

The metabolic profile of a drug candidate is a key factor in determining its efficacy and potential for drug-drug interactions.

In vitro studies using liver microsomes from various species have been conducted to assess the metabolic stability of this compound. These studies indicate that this compound is metabolized in a time-dependent manner. nih.gov The rate of metabolic turnover varies across species, with the fastest metabolism observed in rat liver microsomes and the slowest in human liver microsomes. nih.gov This interspecies variability is a common phenomenon in drug metabolism and highlights the importance of evaluating metabolic stability in multiple species, including human-derived systems, to better predict human pharmacokinetics.

The potential for this compound to inhibit major cytochrome P450 (CYP450) enzymes has been investigated in human liver microsomes. These enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to clinically significant drug-drug interactions. In these in vitro assays, this compound showed no inhibitory activity against CYP1A2, CYP2A6, CYP2C19, CYP3A4, and CYP2E1. nih.gov Furthermore, it exhibited weak inhibition, with less than 25% of activity inhibited, for CYP2C9 and CYP2D6. nih.gov This low potential for CYP450 inhibition suggests a reduced risk of metabolic drug-drug interactions when this compound is co-administered with other medications that are substrates for these enzymes.

Table 2: Inhibition Profile of this compound on Human Cytochrome P450 Enzymes

CYP450 Enzyme Inhibition
CYP1A2 No Inhibition
CYP2A6 No Inhibition
CYP2C9 < 25%
CYP2C19 No Inhibition
CYP2D6 < 25%
CYP3A4 No Inhibition
CYP2E1 No Inhibition

Data from in vitro studies with human liver microsomes. nih.gov

Elimination Characteristics

The elimination characteristics of a drug, including its half-life and clearance, are pivotal in determining its dosing regimen and duration of action.

The elimination half-life (t½) of this compound has been determined in several preclinical species following intravenous administration. In rats, the half-life was found to be approximately 5 hours. nih.gov In dogs, the half-life was slightly longer at around 8 hours, and in monkeys, it was significantly longer, at approximately 29 hours. nih.govnih.gov These values correspond with the observed clearance rates and metabolic turnover in the liver microsomes of these species. nih.gov The species-dependent differences in half-life are crucial for extrapolating potential human pharmacokinetic parameters and for designing appropriate toxicological and efficacy studies.

Table 3: Elimination Half-life of this compound in Preclinical Species

Species Half-life (t½) in hours
Rat 5
Dog 8
Monkey 29

Following a 1 mg/kg intravenous dose. nih.gov

Conclusion and Future Research Perspectives

Synthesis of ABT-239's Academic Contributions to Histamine (B1213489) H3 Receptor Pharmacology

This compound has been instrumental in elucidating the role of the histamine H3 receptor as a key regulator of various physiological processes, particularly in the central nervous system. Its high affinity for both rat (pKi = 8.9) and human (pKi = 9.5) H3 receptors, coupled with its selectivity, has made it a valuable tool for researchers. nih.gov Preclinical studies have consistently demonstrated that blockade of H3 receptors by this compound enhances the release of several neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576) in the frontal cortex and hippocampus. nih.govfrontiersin.org This neurochemical effect is believed to underlie its observed pro-cognitive properties.

Research utilizing this compound has provided robust evidence for the therapeutic potential of H3 receptor antagonists in cognitive disorders. In various animal models, this compound has shown efficacy in improving memory and learning. nih.govfrontiersin.org For instance, it has been shown to improve acquisition in inhibitory avoidance tests in rats and enhance social memory. nih.gov Furthermore, studies have demonstrated its ability to prevent stress-induced spatial memory impairments, highlighting the intricate relationship between stress, histamine, and cognitive function. frontiersin.orgnih.gov The compound's ability to attenuate cognitive deficits in models of schizophrenia further underscores the broad potential of targeting the H3 receptor for neuropsychiatric disorders. nih.govfrontiersin.org The extensive preclinical data generated with this compound has solidified the position of the H3 receptor as a promising target for the development of novel therapeutics for conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). nih.gov

Identification of Unexplored Mechanisms and Pathways for this compound Research

Furthermore, intriguing preclinical evidence suggests that this compound may offer more than just symptomatic improvement in cognitive disorders. Studies in a transgenic mouse model of Alzheimer's disease indicated that this compound could have disease-modifying benefits. frontiersin.orgnih.gov This raises the possibility that H3 receptor antagonism might influence underlying pathological processes, such as tau hyperphosphorylation. frontiersin.org The precise molecular pathways through which this compound might exert such effects are not yet fully understood and represent a critical avenue for future investigations. Exploring these non-canonical signaling pathways could unveil novel therapeutic strategies for neurodegenerative diseases.

Methodological Considerations for Future Preclinical Investigations with this compound

Future preclinical research on this compound should consider several methodological factors to build upon the existing knowledge base. The differential effects of this compound on various types of memory (e.g., spatial versus working memory) observed in some studies suggest that a comprehensive battery of behavioral tests is crucial to fully characterize its cognitive-enhancing effects. nih.gov The impact of experimental conditions, such as the use of aversive versus appetitive motivation in behavioral tasks, can also influence the observed outcomes and should be carefully controlled and reported. frontiersin.orgnih.gov

Investigating the effects of long-term administration of this compound is another important consideration. While acute administration has shown clear pro-cognitive effects, understanding the consequences of chronic H3 receptor blockade is essential for assessing its therapeutic potential for long-term treatment regimens. nih.gov Dual-probe microdialysis studies have proven effective in demonstrating the brain region-specific effects of this compound on neurotransmitter release. nih.gov Future studies could employ this technique to further dissect the specific neural circuits modulated by this compound. Additionally, exploring the interaction of this compound with other neurotransmitter systems, such as the nicotinic cholinergic system, could provide valuable insights into its mechanism of action and potential for combination therapies. nih.govresearchgate.netindexcopernicus.com

Potential for Deriving Novel Research Compounds from this compound's Pharmacophore

The chemical structure of this compound, a non-imidazole benzofuran (B130515) derivative, represents a significant departure from earlier imidazole-based H3 receptor antagonists. This unique pharmacophore offers a valuable template for the design of novel research compounds with potentially improved properties. Structure-activity relationship (SAR) studies, a common practice in medicinal chemistry, could be systematically applied to the this compound scaffold. nih.govmdpi.com By modifying various functional groups on the molecule, it may be possible to develop analogs with enhanced selectivity, greater potency, or improved pharmacokinetic profiles.

The development of new compounds based on the this compound structure could also aim to fine-tune the functional activity at the H3 receptor, for example, by creating biased agonists or antagonists that selectively activate or block specific downstream signaling pathways. Furthermore, pharmacophore modeling and virtual screening techniques could be employed to identify novel molecules that mimic the key binding features of this compound, potentially leading to the discovery of compounds with entirely new chemical scaffolds but similar pharmacological activity. nih.gov Such efforts could not only yield new research tools for probing the histaminergic system but also pave the way for the development of next-generation H3 receptor-targeted therapeutics.

Research Findings on this compound

CategoryFindingSpeciesReference(s)
Receptor Binding High affinity for rat (pKi = 8.9) and human (pKi = 9.5) H3 receptors.Rat, Human nih.gov
Neurotransmitter Release Enhances acetylcholine release in the frontal cortex and hippocampus.Rat nih.govfrontiersin.org
Neurotransmitter Release Increases dopamine release in the frontal cortex.Rat nih.govfrontiersin.org
Cognition Improves acquisition in a five-trial inhibitory avoidance test.Rat nih.gov
Cognition Improves social memory in adult and aged rats.Rat nih.gov
Cognition Prevents restraint stress-induced spatial memory impairments.Rat frontiersin.orgnih.gov
Schizophrenia Models Improves gating deficits and attenuates methamphetamine-induced hyperactivity.Mouse nih.gov
Interaction with other Receptors Shows appreciable affinity for the sigma-1 receptor.Not Specified nih.gov
Potential Disease Modification May have disease-modifying benefits in Alzheimer's disease models.Mouse frontiersin.orgnih.gov
Brain Region Activation Increases c-Fos expression in the cortex and nucleus basalis magnocellularis.Rat nih.gov

Q & A

Q. What is the primary mechanism of action of ABT-239 in cognitive enhancement?

this compound acts as a potent and selective histamine H3 receptor antagonist, modulating neurotransmitter release in the central nervous system. In vivo microdialysis studies in rats demonstrated that this compound (0.1–3.0 mg/kg) increases cortical and hippocampal acetylcholine (ACh) release, which correlates with improved performance in cognitive models like object recognition . The compound also enhances histamine release from brain synaptosomes, suggesting dual modulation of ACh and histamine pathways as key mediators of its procognitive effects .

Q. Which animal models are validated for studying this compound’s effects on cognitive deficits?

Long-Evans and Sprague-Dawley rats are widely used, particularly in fetal alcohol exposure (FAE) models. In FAE studies, this compound reversed dentate gyrus long-term potentiation (LTP) deficits induced by prenatal ethanol exposure, measured via in vivo electrophysiology with high-frequency stimulation (HFS) protocols . Behavioral models, such as spatial memory retention tests, further validate its efficacy in reversing alcohol-induced learning deficits .

Q. What are the standard dosing protocols for this compound in preclinical studies?

Acute doses of 0.1–3.0 mg/kg (intraperitoneal or intravenous) are common for evaluating neurotransmitter release and behavioral effects. Chronic administration (e.g., 5 days) retains efficacy in ACh release and cognitive models, supporting its use in prolonged studies . Dose-response analyses recommend 0.3–1.0 mg/kg for optimal receptor occupancy (37–96%) without off-target effects .

Advanced Research Questions

Q. How do variations in HFS protocols influence this compound’s efficacy in reversing LTP deficits?

In FAE models, this compound restored LTP deficits when using 3 HFS pulses but not 10 pulses, highlighting protocol-dependent outcomes. This discrepancy suggests that milder stimulation paradigms better capture this compound’s modulation of synaptic plasticity, possibly due to differential recruitment of neurotransmitter systems . Researchers must standardize HFS parameters and validate findings across multiple stimulation intensities to avoid false negatives .

Q. What methodological challenges arise when translating this compound’s effects from rodents to primates?

While this compound improved cognition in rats, it caused QT prolongation in monkeys, halting clinical development. This species-specific toxicity underscores the need for rigorous cardiovascular safety profiling in translational studies. Researchers should integrate pharmacokinetic data (e.g., protein binding, receptor occupancy) and cross-species comparative assays to predict clinical risks .

Q. How can contradictory findings on this compound’s acute vs. chronic effects be resolved?

Chronic administration (5 days) in rats preserved ACh release and behavioral efficacy, suggesting no tolerance development. However, acute studies may overlook adaptive changes in receptor density or downstream signaling. To reconcile contradictions, combine longitudinal neurotransmitter monitoring (e.g., microdialysis) with receptor occupancy assays and behavioral readouts across timepoints .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use one-way ANOVA with post hoc tests (e.g., Holm-Sidak) to compare dose groups, as seen in spatial memory studies where 0.3 mg/kg significantly reversed deficits (p < 0.05) . Power analysis should guide sample sizes (e.g., 9–13 rats/group) to detect subtle cognitive improvements. Dose-response curves should account for nonlinear receptor occupancy dynamics .

Methodological Best Practices

Q. How should researchers document this compound administration to ensure reproducibility?

  • Materials : Specify this compound’s purity, solvent (e.g., saline with HCl for pH adjustment), and storage conditions.
  • Protocols : Detail administration routes, timing relative to behavioral tests, and blinding procedures.
  • Validation : Include positive controls (e.g., donepezil for ACh modulation) and cite synthetic procedures for novel analogs .

Q. What strategies mitigate bias in this compound studies involving fetal alcohol models?

  • Blinding : Randomize treatment groups and blind experimenters to conditions.
  • Controls : Use pair-fed dams to isolate ethanol effects from nutritional confounders.
  • Data Transparency : Report raw LTP amplitudes and retention latencies in supplementary materials to enable reanalysis .

Data Interpretation and Contradictions

Q. Why does this compound enhance LTP in FAE models but lack effects in healthy rodents?

this compound’s efficacy is context-dependent, reversing pathology-induced deficits without altering baseline synaptic transmission. This suggests preferential modulation of impaired circuits, possibly via H3 receptor overexpression in FAE brains. Researchers should compare H3 receptor density and signaling pathways between healthy and disease models .

Q. How can conflicting results between neurotransmitter release and behavioral outcomes be addressed?

While this compound increases ACh release, behavioral improvements may require co-modulation of dopamine or glutamate. Use multi-analyte microdialysis and correlate neurotransmitter dynamics with task performance. Negative results may reflect insufficient task sensitivity or compensatory mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.